3-Hydroxypentanoic acid
Overview
Description
3-Hydroxyvaleric acid, also known as 3-hydroxypentanoic acid, is a five-carbon ketone body. It is a significant intermediate in various biochemical pathways and is known for its ability to replenish tricarboxylic acid cycle intermediates. This compound is produced in the liver from odd-chain fatty acids and can rapidly enter the brain .
Mechanism of Action
Target of Action
3-Hydroxypentanoic acid, also known as 3-Hydroxyvalerate or beta-Hydroxyvaleric acid , is a short-chain fatty acid . It is primarily targeted by the liver, where it is synthesized from odd carbon fatty acids .
Mode of Action
The compound interacts with its targets in the liver and is rapidly transported to the brain . Unlike 4-carbon ketone bodies, this compound is anaplerotic, meaning it can refill the pool of TCA cycle intermediates .
Biochemical Pathways
This compound plays a crucial role in the replenishment of the TCA cycle intermediates . This process, known as anaplerosis, helps maintain the balance of the TCA cycle, which is essential for energy production in the body.
Pharmacokinetics
It is known that the compound is synthesized in the liver and rapidly enters the brain , suggesting efficient absorption and distribution. More research would be needed to fully understand its pharmacokinetic properties.
Result of Action
The primary result of this compound’s action is the replenishment of the TCA cycle intermediates . This helps maintain the balance of the TCA cycle, which is crucial for energy production in the body.
Action Environment
The action of this compound is influenced by the metabolic state of the body, particularly the functioning of the liver where it is synthesized . Environmental factors that affect liver function, such as diet and lifestyle, could potentially influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
3-Hydroxypentanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. As opposed to 4-carbon ketone bodies, this compound can refill the pool of TCA cycle intermediates . This replenishment process is crucial for maintaining the balance and function of the TCA cycle, which is central to cellular metabolism.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The optimum concentration of this compound for growth ranges from 0.1 to 0.5 M, although cultures can grow with concentrations as high as 1M .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It can bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression . As an anaplerotic compound, it refills the pool of TCA cycle intermediates, thereby influencing the metabolic processes at the molecular level .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . Specifically, it plays a role in the TCA cycle by refilling its pool of intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxyvaleric acid can be synthesized through microbial fermentation processes. One common method involves the use of bacteria such as Bacillus megaterium, which co-utilizes substrates like cheese whey and food waste hydrolysate to produce poly(3-hydroxybutyrate-co-3-hydroxyvalerate) biocomposites . The process involves optimizing substrate ratios and maintaining specific reaction conditions to maximize yield.
Industrial Production Methods: Industrial production of 3-Hydroxyvaleric acid often involves the use of renewable carbon sources. The production of polyhydroxyalkanoates, including poly(3-hydroxybutyrate-co-3-hydroxyvalerate), is a sustainable approach that leverages microbial biopolymers. These biopolymers are produced by bacteria under controlled conditions, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyvaleric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-oxovaleric acid.
Reduction: It can be reduced to form 3-hydroxyvalerate esters.
Substitution: It can participate in substitution reactions to form derivatives like esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Acid chlorides and alcohols are often used in esterification reactions.
Major Products:
Oxidation: 3-Oxovaleric acid.
Reduction: 3-Hydroxyvalerate esters.
Substitution: Various esters and amides depending on the reagents used.
Scientific Research Applications
3-Hydroxyvaleric acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing various polymers and biopolymers.
Biology: It serves as an intermediate in metabolic pathways and is studied for its role in cellular metabolism.
Medicine: It is investigated for its potential therapeutic applications, including its role in replenishing tricarboxylic acid cycle intermediates.
Industry: It is used in the production of biodegradable plastics and other environmentally friendly materials
Comparison with Similar Compounds
3-Hydroxybutyrate: Another ketone body with similar metabolic functions but with a four-carbon structure.
5-Hydroxyvaleric acid: A structurally similar compound with different metabolic properties.
Comparison:
3-Hydroxyvaleric acid vs. 3-Hydroxybutyrate: While both compounds are involved in energy metabolism, 3-Hydroxyvaleric acid has a five-carbon structure, making it more versatile in replenishing tricarboxylic acid cycle intermediates.
3-Hydroxyvaleric acid vs. 5-Hydroxyvaleric acid: Both compounds have similar structures, but 3-Hydroxyvaleric acid is more commonly studied for its role in brain metabolism and its ability to rapidly enter the brain
Properties
IUPAC Name |
3-hydroxypentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-2-4(6)3-5(7)8/h4,6H,2-3H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REKYPYSUBKSCAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
83120-66-5 | |
Record name | Poly(3-hydroxyvaleric acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83120-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00864240 | |
Record name | 3-Hydroxypentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Hydroxyvaleric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000531 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10237-77-1 | |
Record name | 3-Hydroxyvaleric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10237-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Hydroxyvaleric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010237771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxypentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-HYDROXYPENTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D6K40J6UZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Hydroxyvaleric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000531 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 3-hydroxypentanoic acid?
A: this compound is a building block for various natural products, including polyhydroxyalkanoates (PHAs) []. These biopolymers serve as energy and carbon storage materials in many microorganisms and are gaining attention for their biodegradability and biocompatibility, making them attractive for various applications like bioplastics and biomedicine [].
Q2: How does the stereochemistry of this compound influence the properties of its polymers?
A: The stereochemistry of this compound significantly impacts the physical properties of its polymers. For example, poly[(R)-3-hydroxybutyric acid-co-(R)-3-hydroxypentanoic acid] exhibits different crystalline morphology, thermal properties, and enzymatic degradability compared to polymers containing other stereoisomers of this compound [, ].
Q3: Can this compound derivatives act as enzyme inhibitors?
A: Yes, certain derivatives, like (3S,4S)-4-amino-5-cyclohexyl-3-hydroxypentanoic acid (ACHPA), are potent inhibitors of renin, an enzyme involved in blood pressure regulation [, , , ].
Q4: How do researchers study the interaction of ACHPA with renin?
A: Researchers utilize molecular modeling studies to investigate the interaction of ACHPA with the active site of renin, providing insights into the structural basis for its inhibitory potency [].
Q5: What makes ACHPA a promising candidate for renin inhibition?
A: ACHPA demonstrates high potency against renin, exhibiting subnanomolar inhibition constants []. Moreover, incorporating ACHPA into tetrapeptides enhances their aqueous solubility, a crucial factor for drug development [].
Q6: How does the structure of ACHPA contribute to its inhibitory activity?
A: The cyclohexyl group in ACHPA is thought to interact favorably with the S3 subsite of renin, enhancing its binding affinity and inhibitory activity [].
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C5H10O3, and its molecular weight is 118.13 g/mol.
Q8: How are cyclic oligomers of (R)-3-hydroxypentanoic acid prepared?
A: Cyclic oligomers of (R)-3-hydroxypentanoic acid can be prepared using various methods, including macrolactonization using reagents like 2,4,6-trichlorobenzoyl chloride or employing a template like tetraoxadistannacyclodecane [, ].
Q9: What structural information can be obtained from X-ray crystallography of this compound derivatives?
A: X-ray crystallography of cyclic oligomers of (R)-3-hydroxypentanoic acid reveals their conformations and intermolecular interactions. For instance, the crystal structure of the hexolide reveals a folded ring structure resembling the seam of a tennis ball [].
Q10: What spectroscopic techniques are used to characterize this compound and its derivatives?
A: Researchers employ a range of spectroscopic techniques, including NMR spectroscopy and mass spectrometry, to elucidate the structure and stereochemistry of this compound derivatives [, ].
Q11: How can gas chromatography-mass spectrometry (GC-MS) be used in studying this compound derivatives?
A: GC-MS allows the separation and identification of different diastereomers of triketide lactones derived from this compound, providing insights into the stereospecificity of enzymatic reactions [].
Q12: What is the role of quantum chemical calculations in understanding the mass spectrometry of this compound derivatives?
A: Quantum chemical calculations help explain the fragmentation patterns observed in the mass spectra of this compound derivatives. For example, calculations revealed why only a specific isomer of 2,3-dihydroxypentanoic acid sulfate loses SO3 during mass spectrometry [].
Q13: How is sodium dipropylacetate, a drug metabolized to this compound, broken down in rats?
A: In rats, sodium dipropylacetate undergoes beta-oxidation, leading to the formation of metabolites like 2-n-propyl-3-hydroxypentanoic acid and 2-n-propyl-3-oxopentanoic acid, among others [].
Q14: What happens to the metabolic pathway of sodium dipropylacetate when isoleucine is co-administered?
A: Co-administration of isoleucine with sodium dipropylacetate leads to the disappearance of 2-n-propyl-3-oxopentanoic acid and a significant reduction in 2-n-propyl-3-hydroxypentanoic acid, suggesting an interaction between the metabolic pathways of these compounds [].
Q15: How does the enzymatic degradation of poly[(R)-3-hydroxybutyric acid] copolymer films containing this compound occur?
A: Poly[(R)-3-hydroxybutyric acid] copolymer films containing this compound are degraded by PHB depolymerase, an enzyme that breaks down the polymer chains []. This degradation process can be observed in real-time using atomic force microscopy [].
Q16: Can this compound derivatives be used as ionophores?
A: Yes, oligomeric derivatives of (R)-3-hydroxybutanoic acid, including those potentially containing this compound units, can transport ions like potassium picrate across organic membranes, suggesting their potential as ionophores [].
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